1-(2-Aminopyrimidin-5-YL)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Aminopyrimidin-5-yl)ethanone derivatives and related compounds involves several chemical strategies. Microwave-assisted synthesis has been employed to prepare various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing the utility of microwave heating in promoting efficient reaction conditions (Ankati & Biehl, 2010). Additionally, the development of an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid highlights the importance of cost-effective and practical approaches in synthesizing related compounds, emphasizing the role of in situ protection and metal-halogen exchange reactions (Patel et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-(2-Aminopyrimidin-5-yl)ethanone and its derivatives is critical for understanding their chemical behavior and potential applications. Studies have explored the self-assembly and crystal structure of related compounds, providing insights into their molecular arrangements and interactions. For example, the self-assembly of zinc porphyrins containing the 2-aminopyrimidin-5-yl ligand has been investigated, revealing its potential in constructing supramolecular porphyrin arrays for light-harvesting applications (Balaban et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Aminopyrimidin-5-yl)ethanone derivatives encompasses a variety of reactions, including condensation and cycloaddition, to yield structurally diverse compounds. For instance, TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles have been developed to synthesize multi-substituted 4-aminopyrimidine, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2016).
Scientific Research Applications
Application in Medicinal Chemistry
Scientific Field: Medicinal Chemistry
Methods of Application or Experimental Procedures: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Use in Synthesis of Fused Pyrimidines
Scientific Field: Organic Chemistry
Results or Outcomes: The synthesis of fused pyrimidines can lead to the production of various organic compounds, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines .
Biological Potential of Indole Derivatives
Scientific Field: Pharmacology
Results or Outcomes: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Use in Synthesis of Other Compounds
Scientific Field: Organic Chemistry
Results or Outcomes: The synthesis can lead to the production of various organic compounds . The specific outcomes depend on the other reactants and the conditions of the reaction .
Use in Pharmaceutical Research
Scientific Field: Pharmaceutical Research
Results or Outcomes: The results of these studies can provide valuable information about the potential therapeutic applications of "1-(2-Aminopyrimidin-5-YL)ethanone" .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The associated hazard statement is H319: Causes serious eye irritation . The recommended precautionary statements are P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Future Directions
2-Aminopyrimidine derivatives, including “1-(2-Aminopyrimidin-5-YL)ethanone”, are of interest in the development of new drugs. They have shown potential in the treatment of diseases such as human African trypanosomiasis (HAT) and malaria . Future research will likely focus on optimizing these compounds for better efficacy and safety .
properties
IUPAC Name |
1-(2-aminopyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRMDUESKFUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560359 |
Source
|
Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyrimidin-5-YL)ethanone | |
CAS RN |
124491-42-5 |
Source
|
Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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